[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol
Overview
Description
[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with a complex structure that includes bromine, ethoxy, and prop-2-yn-1-yloxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol typically involves multiple steps. One common approach is to start with a phenol derivative, which undergoes bromination to introduce the bromine atom. This is followed by ethoxylation and the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it versatile for modifying biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and other functional groups allows it to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
[2-Bromo-5-ethoxyphenyl]methanol: Lacks the prop-2-yn-1-yloxy group.
[2-Bromo-4-(prop-2-yn-1-yloxy)phenyl]methanol: Lacks the ethoxy group.
[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
The uniqueness of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom, ethoxy group, and prop-2-yn-1-yloxy group provides multiple sites for chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-7,14H,4-5,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVYJNLIJWNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CO)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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